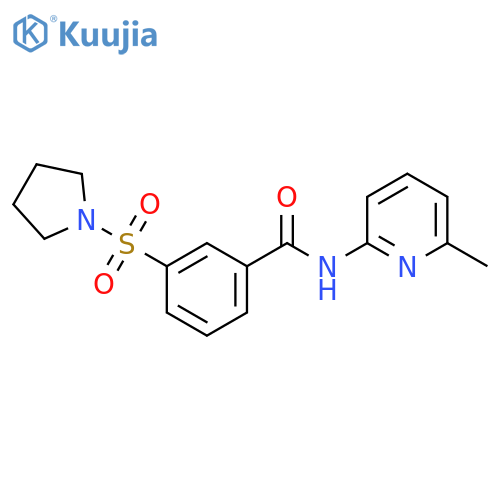

Cas no 941832-04-8 (N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide)

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-(6-methyl-2-pyridinyl)-3-(1-pyrrolidinylsulfonyl)-

- N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide

-

- インチ: 1S/C17H19N3O3S/c1-13-6-4-9-16(18-13)19-17(21)14-7-5-8-15(12-14)24(22,23)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,18,19,21)

- InChIKey: WKGJZZZEJWGXPA-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C)=CC=C1)(=O)C1=CC=CC(S(N2CCCC2)(=O)=O)=C1

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3349-0180-10mg |

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide |

941832-04-8 | 90%+ | 10mg |

$79.0 | 2023-07-27 | |

| Life Chemicals | F3349-0180-20μmol |

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide |

941832-04-8 | 90%+ | 20μmol |

$79.0 | 2023-07-27 | |

| Life Chemicals | F3349-0180-25mg |

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide |

941832-04-8 | 90%+ | 25mg |

$109.0 | 2023-04-26 | |

| Life Chemicals | F3349-0180-20mg |

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide |

941832-04-8 | 90%+ | 20mg |

$99.0 | 2023-07-27 | |

| Life Chemicals | F3349-0180-2mg |

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide |

941832-04-8 | 90%+ | 2mg |

$59.0 | 2023-07-27 | |

| Life Chemicals | F3349-0180-15mg |

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide |

941832-04-8 | 90%+ | 15mg |

$89.0 | 2023-07-27 | |

| Life Chemicals | F3349-0180-5mg |

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide |

941832-04-8 | 90%+ | 5mg |

$69.0 | 2023-07-27 | |

| Life Chemicals | F3349-0180-1mg |

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide |

941832-04-8 | 90%+ | 1mg |

$54.0 | 2023-07-27 | |

| Life Chemicals | F3349-0180-3mg |

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide |

941832-04-8 | 90%+ | 3mg |

$63.0 | 2023-07-27 | |

| Life Chemicals | F3349-0180-2μmol |

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide |

941832-04-8 | 90%+ | 2μmol |

$57.0 | 2023-07-27 |

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide 関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamideに関する追加情報

N-(6-Methylpyridin-2-yl)-3-(Pyrrolidine-1-sulfonyl)Benzamide: A Comprehensive Overview

The compound N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide, identified by the CAS number 941832-04-8, is a sophisticated organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely recognized for their role in drug design due to their unique pharmacokinetic properties and ability to modulate biological targets effectively. The structure of this molecule combines a pyridine ring, a pyrrolidine sulfonyl group, and a benzamide moiety, making it a versatile platform for further chemical modifications and functionalization.

Recent studies have highlighted the importance of sulfonamides like N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide in the development of novel therapeutic agents. The pyridine ring, substituted with a methyl group at position 6, contributes to the molecule's aromatic stability and enhances its electronic properties. This substitution pattern is particularly advantageous for optimizing the compound's solubility and bioavailability, which are critical factors in drug delivery systems. Additionally, the presence of the pyrrolidine sulfonyl group introduces a rigid structure that can facilitate interactions with target proteins, potentially leading to higher affinity binding.

The benzamide moiety in this compound plays a pivotal role in its reactivity and selectivity. Benzamides are known for their ability to act as inhibitors of various enzymes, particularly those involved in inflammation and cancer progression. Recent research has focused on leveraging the structural flexibility of benzamides to design more potent and selective inhibitors. In this context, N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide has shown promise as a lead compound for anti-inflammatory drug development.

From a synthetic standpoint, the construction of N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide involves a series of well-established organic reactions. The synthesis typically begins with the preparation of the pyridine derivative, followed by the introduction of the sulfonyl group via sulfonation or coupling reactions. The final step involves amide bond formation between the activated benzoyl group and the pyridine derivative. This modular approach allows for easy modification of substituents, enabling researchers to explore a wide range of structural variations.

In terms of applications, this compound has garnered attention in both academic and industrial settings. Its unique combination of structural features makes it an ideal candidate for exploring new drug delivery systems and nanotechnology-based applications. For instance, researchers have investigated its potential as a component in polymer-drug conjugates, where its hydrophilic sulfonyl group can enhance drug stability and release profiles.

Moreover, computational studies have provided valuable insights into the molecular interactions of N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide. Using advanced docking algorithms, scientists have simulated its binding modes with various biological targets, revealing key residues responsible for its activity. These findings underscore the importance of rational drug design strategies in optimizing molecular efficacy.

In conclusion, N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide (CAS No: 941832-04-) represents a cutting-edge molecule with vast potential across multiple disciplines. Its versatile structure, combined with recent advances in synthetic chemistry and computational modeling, positions it as a valuable tool for advancing drug discovery and material science research.

941832-04-8 (N-(6-methylpyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide) 関連製品

- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)

- 52538-09-7(3H-Imidazo[4,5-c]pyridine, 2,3-dimethyl-)

- 2031259-41-1(Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride)

- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)

- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)

- 1982984-21-3(4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine)

- 169507-61-3(2,4,5-Trifluoro-3-ethoxybenzoic acid)

- 2228273-57-0(1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)

- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)

- 1251315-19-1(1-(2-Fluorophenyl)ethanesulfonyl chloride)